![molecular formula C21H13Cl2N3S B11108031 (2E)-2-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-3-(thiophen-2-yl)prop-2-enenitrile](/img/structure/B11108031.png)
(2E)-2-[1-(2,4-dichlorobenzyl)-1H-benzimidazol-2-yl]-3-(thiophen-2-yl)prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-[1-(2,4-DICHLOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-(2-THIENYL)-1-ETHENYL CYANIDE is a complex organic compound that features a benzimidazole core substituted with a 2,4-dichlorobenzyl group and a thienyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[1-(2,4-DICHLOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-(2-THIENYL)-1-ETHENYL CYANIDE typically involves multiple steps:
Formation of the Benzimidazole Core: The initial step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative to form the benzimidazole ring.
Substitution with 2,4-Dichlorobenzyl Group: The benzimidazole core is then alkylated with 2,4-dichlorobenzyl chloride under basic conditions.
Introduction of the Thienyl Group: The thienyl group is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thienyl halides and palladium catalysts.
Formation of the Ethenyl Cyanide Moiety:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, would be essential for large-scale production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzimidazole ring or the ethenyl cyanide moiety, potentially yielding amines or alkanes.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions to achieve substitution reactions.
Major Products
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines, alkanes, and reduced benzimidazole derivatives.
Substitution: Halogenated, nitrated, and sulfonated products.
科学的研究の応用
Chemistry
In chemistry, (E)-1-[1-(2,4-DICHLOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-(2-THIENYL)-1-ETHENYL CYANIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological macromolecules makes it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, (E)-1-[1-(2,4-DICHLOROBENZYL)-1H-1,3-BENZIMIDAZOL-2-YL]-2-(2-THIENYL)-1-ETHENYL CYANIDE can be used in the production of advanced materials, including polymers and coatings, due to its chemical stability and functional versatility.
作用機序
(2E)-2-[1-(2,4-ジクロロベンジル)-1H-ベンゾイミダゾール-2-イル]-3-(チオフェン-2-イル)プロプ-2-エンニトリルの作用機序は、その特定の生物学的標的によって異なります。 ベンゾイミダゾール誘導体は、通常、酵素や受容体と相互作用することで作用し、生物学的経路の阻害や調節を行います。 ジクロロベンジル基は、結合親和性を高める可能性があり、チオフェン基は、化合物の全体的な安定性と反応性に寄与する可能性があります。
類似化合物との比較
類似化合物
(2E)-2-[1-(2,4-ジクロロベンジル)-1H-ベンゾイミダゾール-2-イル]-3-(フェニル)プロプ-2-エンニトリル: チオフェン基の代わりにフェニル基を持つ、類似の構造です。
(2E)-2-[1-(2,4-ジクロロベンジル)-1H-ベンゾイミダゾール-2-イル]-3-(ピリジン-2-イル)プロプ-2-エンニトリル: チオフェン基の代わりにピリジン基を持つ、類似の構造です。
独自性
(2E)-2-[1-(2,4-ジクロロベンジル)-1H-ベンゾイミダゾール-2-イル]-3-(チオフェン-2-イル)プロプ-2-エンニトリルにチオフェン基が存在することは、独特の電子特性と立体特性を与え、異なる置換基を持つ類似の化合物と比較して、生物活性と安定性を高める可能性があります。
特性
分子式 |
C21H13Cl2N3S |
|---|---|
分子量 |
410.3 g/mol |
IUPAC名 |
(E)-2-[1-[(2,4-dichlorophenyl)methyl]benzimidazol-2-yl]-3-thiophen-2-ylprop-2-enenitrile |
InChI |
InChI=1S/C21H13Cl2N3S/c22-16-8-7-14(18(23)11-16)13-26-20-6-2-1-5-19(20)25-21(26)15(12-24)10-17-4-3-9-27-17/h1-11H,13H2/b15-10+ |
InChIキー |
HRQBOOCOFPGDGS-XNTDXEJSSA-N |
異性体SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=C(C=C(C=C3)Cl)Cl)/C(=C/C4=CC=CS4)/C#N |
正規SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=C(C=C(C=C3)Cl)Cl)C(=CC4=CC=CS4)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(4Z)-N-(3,4-dichlorophenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B11107954.png)
![3-amino-N-(4-iodo-2-methylphenyl)-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11107957.png)
![N-{4-[(3-methoxyphenyl)carbamoyl]phenyl}-3-methylbenzamide](/img/structure/B11107961.png)
![(2E)-1-(4-bromophenyl)-3-[(4-methylphenyl)amino]prop-2-en-1-one](/img/structure/B11107964.png)
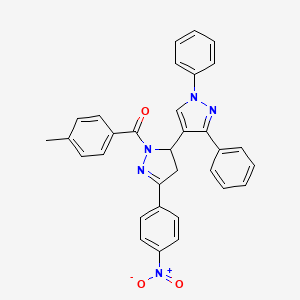

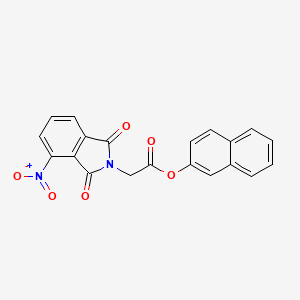

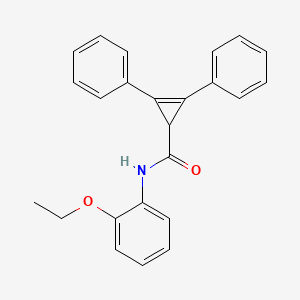
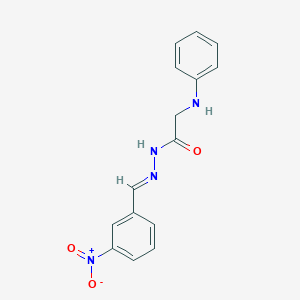
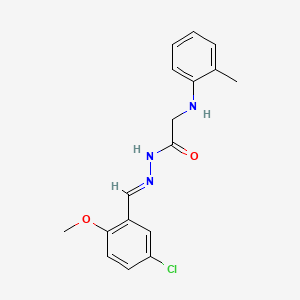

![N-ethyl-4-[(2-ethylhexanoyl)amino]-N-phenylbenzamide](/img/structure/B11108024.png)
![N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B11108029.png)
